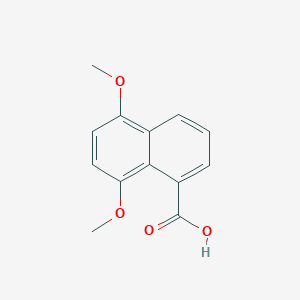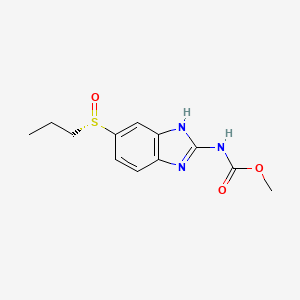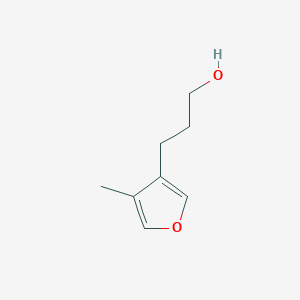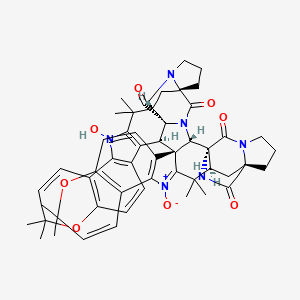
Antramycin
Übersicht
Beschreibung
Antramycin, also known as Anthracimycin, is a structurally novel macrolide natural product . It has an excellent biological activity profile, with potent in vitro antibacterial activity against many methicillin-resistant Staphylococcus aureus (MRSA) strains, Bacillus anthracis (anthrax), and Mycobacterium tuberculosis .
Molecular Structure Analysis
Antramycin is a structurally novel macrolide natural product . Its structure was first elucidated using nuclear magnetic resonance and ultraviolet spectroscopy .Chemical Reactions Analysis
The synthesis of Antramycin involves a one-pot sequential Mukaiyama vinylogous aldol/intramolecular Diels Alder reaction to construct trans-decalin with high yield and excellent endo/exo selectivity . It also involves a Z-selective ring-closing metathesis to forge the 14-membered ring .Physical And Chemical Properties Analysis
Antramycin is a structurally novel macrolide natural product . It has potent in vitro antibacterial activity (MIC 0.03–1.0 μg mL −1) against many methicillin-resistant Staphylococcus aureus (MRSA) strains, Bacillus anthracis (anthrax), and Mycobacterium tuberculosis .Wissenschaftliche Forschungsanwendungen
1. Antitumor Properties
Antramycin, belonging to the anthracycline group, has been extensively studied for its antitumor properties. Anthracyclines like Antramycin intercalate with DNA and inhibit topoisomerase II, leading to DNA strand breaks. This mechanism contributes to their effectiveness in treating various cancers, including hematological malignancies and solid tumors (Richardson & Johnson, 1997). Additionally, Antramycin analogues like neothramycin have shown significant activity against experimental tumors, demonstrating its potent antitumor effects (Hisamatsu et al., 1980).
2. Mechanisms of Action in Cancer Therapy
Research has detailed the complex mechanisms through which Antramycin and its analogues exert their anticancer effects. For instance, doxorubicin, an Antramycin analogue, induces cell death through multiple targets, including reactive oxygen species generation, DNA-adduct formation, and topoisomerase II inhibition (Sritharan & Sivalingam, 2021). These mechanisms highlight the multifaceted nature of Antramycin’s anticancer activity.
3. Interaction with Cellular Membranes
Antramycin and its derivatives interact with cellular membranes in various ways. Duramycin, a polypeptide antibiotic similar to Antramycin, aggregates lipid vesicles and affects the ATP-dependent Ca2+ uptake in sarcoplasmic reticulum vesicles, indicating its impact on cellular membrane dynamics (Navarro et al., 1985). Such interactions are crucial for understanding the drug's therapeutic and toxic effects on cells.
4. Effects on DNA
Pyrrol[1,4]benzodiazepine antibiotics, including Antramycin, bind uniquely to DNA, leading to unusual biological consequences. Their covalent linkage with DNA and the resultant effects on DNA structure and function are significant for understanding their antitumor properties (Petrusek et al., 1981).
5. Signaling Pathways in Cancer Cells
Antramycin and its analogues activate multiple signaling pathways in cancer cells. For instance, daunorubicin, an Antramycin analogue, triggers pathways like the sphingomyelinase-initiated sphingomyelin-ceramide pathway and activates various transcription factors, which play a critical role in its antitumor activity (Laurent & Jaffrézou, 2001).
Safety and Hazards
The use of Antramycin has been largely limited due to a cardiotoxicity so high that it limits dosing . Acute tissue necrosis has also been noted at the injection site of the antibiotic, a side effect of its high cytotoxicity . Repeated injections in mice have been shown to adversely affect mitochondrial metabolism .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4803-27-4 | |
| Record name | Anthramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthramycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






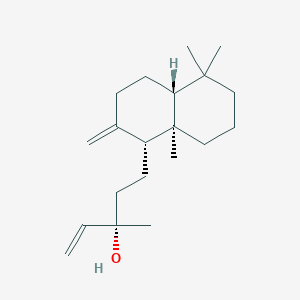

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)




